![molecular formula C10H26NO4PSi2 B13816620 Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester: is an organophosphorus compound that features both phosphonic acid and silyl ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of [2-(Acetylamino)ethyl]phosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ester groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid moiety.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Substitution: The silyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used to replace the silyl ester groups.
Major Products:
Oxidation: Products may include phosphonic acid derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic acid groups.
- Acts as a precursor for the synthesis of more complex organophosphorus compounds.
Biology:
- Potential applications in the development of biologically active molecules, such as enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active phosphonic acid derivatives in vivo.
Industry:
- Utilized in the production of materials with specific properties, such as flame retardants or plasticizers.
Wirkmechanismus
The mechanism of action of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester involves its ability to undergo hydrolysis, releasing [2-(Acetylamino)ethyl]phosphonic acid. This compound can then interact with various molecular targets, such as enzymes or receptors, depending on its specific application. The silyl ester groups protect the phosphonic acid moiety, allowing for controlled release under specific conditions.
Vergleich Mit ähnlichen Verbindungen
[2-(Acetylamino)ethyl]phosphonic acid: The parent compound without the silyl ester groups.
[2-(Amino)ethyl]phosphonic acid bis(trimethylsilyl)ester: A similar compound with an amino group instead of an acetylamino group.
Uniqueness:
- The presence of both acetylamino and silyl ester groups in [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester provides unique reactivity and stability compared to its analogs.
- The silyl ester groups offer protection and controlled release of the phosphonic acid moiety, making it useful in various applications where stability and reactivity need to be balanced.
Eigenschaften
Molekularformel |
C10H26NO4PSi2 |
|---|---|
Molekulargewicht |
311.46 g/mol |
IUPAC-Name |
N-[2-bis(trimethylsilyloxy)phosphorylethyl]acetamide |
InChI |
InChI=1S/C10H26NO4PSi2/c1-10(12)11-8-9-16(13,14-17(2,3)4)15-18(5,6)7/h8-9H2,1-7H3,(H,11,12) |
InChI-Schlüssel |
AKZHPWWSFAYUIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


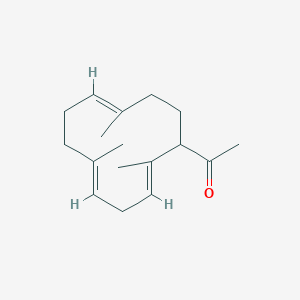

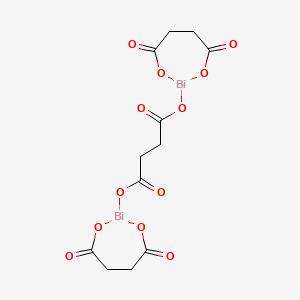
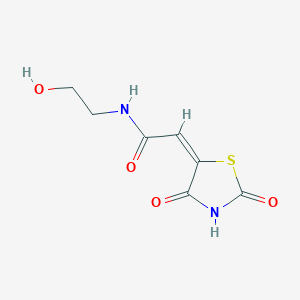

![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
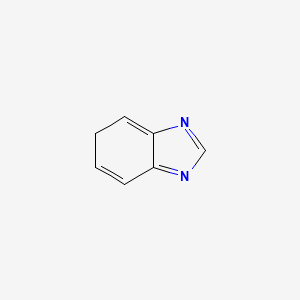

![Adenosine,[8-14C]](/img/structure/B13816584.png)
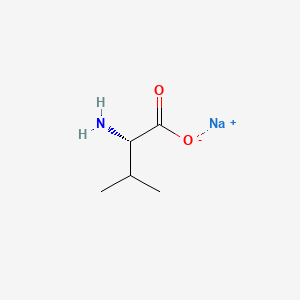


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

